N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0812073
InChI: InChI=1S/C21H23N3O3S/c1-21(2,15-7-5-4-6-8-15)16-9-11-17(12-10-16)27-13-18(25)22-20-24-23-19(28-20)14-26-3/h4-12H,13-14H2,1-3H3,(H,22,24,25)
SMILES: CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NN=C(S3)COC
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC0812073

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide -

Specification

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Standard InChI InChI=1S/C21H23N3O3S/c1-21(2,15-7-5-4-6-8-15)16-9-11-17(12-10-16)27-13-18(25)22-20-24-23-19(28-20)14-26-3/h4-12H,13-14H2,1-3H3,(H,22,24,25)
Standard InChI Key UHABQMHIHODZRB-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NN=C(S3)COC
Canonical SMILES CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NN=C(S3)COC

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